molecular formula C8H11Br2NO B5079661 2,2-dibromo-1-methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide

2,2-dibromo-1-methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide

Cat. No.: B5079661
M. Wt: 296.99 g/mol
InChI Key: MSWWJJWFRBUPOG-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide is an organic compound with a complex structure that includes a cyclopropane ring, bromine atoms, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Amidation: The final step involves the formation of the amide group by reacting the brominated cyclopropane with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups or the cleavage of the cyclopropane ring.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

2,2-Dibromo-1-methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.

    Biological Studies: It can be used in studies to understand the interactions of cyclopropane-containing compounds with biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide involves its interaction with molecular targets through its functional groups. The bromine atoms and the amide group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-methylcyclopropanecarboxamide: Lacks the prop-2-en-1-yl group.

    1-Methyl-N-(prop-2-en-1-yl)cyclopropanecarboxamide: Lacks the bromine atoms.

    2,2-Dibromo-1-methylcyclopropane: Lacks the amide group.

Properties

IUPAC Name

2,2-dibromo-1-methyl-N-prop-2-enylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br2NO/c1-3-4-11-6(12)7(2)5-8(7,9)10/h3H,1,4-5H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWWJJWFRBUPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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